molecular formula C22H16O7 B11164938 methyl 2-{[2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl]oxy}propanoate

methyl 2-{[2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl]oxy}propanoate

Cat. No.: B11164938
M. Wt: 392.4 g/mol
InChI Key: KOKGDWOCSFANIR-UHFFFAOYSA-N
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Description

Methyl 2-{[2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl]oxy}propanoate is a complex organic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl]oxy}propanoate typically involves the condensation of 4-hydroxycoumarin with methyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or acetonitrile. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl]oxy}propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Scientific Research Applications

Methyl 2-{[2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl]oxy}propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-{[2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl]oxy}propanoate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, contributing to its antimicrobial activity. The pathways involved include oxidative stress modulation and apoptosis induction .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[2-oxo-4-phenyl-2H-chromen-7-yl]oxy}propanoate
  • Ethyl 2-{[2-oxo-4-phenyl-2H-chromen-7-yl]oxy}propanoate
  • Methyl 2-{[2-oxo-4-methyl-2H-chromen-7-yl]oxy}propanoate

Uniqueness

Methyl 2-{[2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl]oxy}propanoate is unique due to its dual coumarin structure, which imparts distinct chemical and biological properties. This dual structure enhances its ability to interact with multiple molecular targets, making it a versatile compound for various applications .

Biological Activity

Methyl 2-{[2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl]oxy}propanoate, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its anticancer effects, enzyme inhibition capabilities, and other pharmacological activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

C19H18O7\text{C}_{19}\text{H}_{18}\text{O}_{7}

This compound features a coumarin backbone, which is known for various biological activities, particularly in the realm of cancer research.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. Notably, it has shown promising results against breast cancer (MCF-7) cells.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Reference
This compoundMCF-79.54
Coumarin derivativeMCF-70.47
Coumarin-containing esterhCA IX21.8

The compound exhibited an IC50 value of 9.54 µM , indicating moderate potency against MCF-7 cells. In comparison, other coumarin derivatives have demonstrated even lower IC50 values, suggesting that modifications to the coumarin structure can enhance anticancer efficacy.

2. Enzyme Inhibition

This compound has also been investigated for its inhibitory effects on various enzymes involved in cancer metabolism.

Table 2: Enzyme Inhibition Data

Enzyme TargetInhibition TypeReference
Carbonic Anhydrase IX (hCA IX)Selective inhibition
Other isoforms (hCA I)Non-selective inhibition observed

The selective inhibition of hCA IX over hCA I at a concentration of 21.8 nM suggests that this compound could be a candidate for targeted cancer therapies, particularly in tumors expressing high levels of hCA IX.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of methyl 2-{[2-oxo-4-(2-oxo-2H-chromen-3-ylen)-2H-chromen -7 -yl]oxy}propanoate:

  • Synthesis and Characterization : The compound was synthesized via O-acylation reactions involving 7-hydroxy derivatives of coumarins, followed by comprehensive characterization using techniques such as NMR and mass spectrometry to confirm structural integrity .
  • In Vivo Studies : Preliminary in vivo studies indicated that administration of the compound resulted in reduced tumor growth in murine models, supporting its potential as an anticancer agent .
  • Mechanistic Insights : Mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, further elucidating its mode of action .

Properties

Molecular Formula

C22H16O7

Molecular Weight

392.4 g/mol

IUPAC Name

methyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxypropanoate

InChI

InChI=1S/C22H16O7/c1-12(21(24)26-2)27-14-7-8-15-16(11-20(23)28-19(15)10-14)17-9-13-5-3-4-6-18(13)29-22(17)25/h3-12H,1-2H3

InChI Key

KOKGDWOCSFANIR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

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